Dextromethorphan hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDDIRAXSDUVKW-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
| Record name | Dextromethorphan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70940040 | |
| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18609-21-7 | |
| Record name | Dextromethorphan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROMETHORPHAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Core Synthetic Pathways
The construction of the dextromethorphan (B48470) molecule is predominantly achieved through pathways that establish its characteristic morphinan (B1239233) skeleton.
Grewe's Cyclization and Modern Adaptations
The cornerstone of dextromethorphan synthesis has historically been the Grewe cyclization reaction. chempedia.infomdma.ch This key step involves the acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline intermediate to form the morphinan ring system. chempedia.info The reaction, typically employing strong acids like phosphoric acid, yields a mixture of isomers. chempedia.info
Research and industrial process development have led to significant adaptations to the original Grewe method, aiming to improve yield, reduce the formation of by-products, and enhance environmental sustainability. chempedia.infoacs.org Studies have systematically investigated the factors that lead to the formation of undesired side products, such as compounds with a hexahydroaporphine-like structure, allowing for better control over the reaction outcome. researchgate.net Improvements include the N-formylation of the octabase intermediate followed by cyclization, which has been shown to achieve higher yields in shorter reaction times with fewer effluents. acs.org
Alternative Cyclization Approaches
To overcome the challenges of isomer separation and improve stereoselectivity, alternative synthetic routes have been developed. A notable alternative is the use of asymmetric synthesis, which can produce the desired dextrorotatory isomer directly.
Enantioselective Hydrogenation : This method utilizes a chiral catalyst, such as a BINAP-ruthenium(II) complex, for the enantioselective hydrogenation of an imine intermediate. mdma.chresearchgate.net This approach is highly stereoselective and bypasses the need for resolving a racemic mixture, as it predominantly forms the desired dextromethorphan precursor. mdma.ch
Rare Earth Lewis Acid Catalysis : A more recent innovation involves the use of rare earth Lewis acids to catalyze the ring-closure reaction. This method allows the reaction to proceed under milder conditions, reducing energy consumption and minimizing the corrosion of equipment associated with strong protonic acids. google.com
Chemoenzymatic Synthesis : Modern biotechnological approaches employ engineered enzymes, such as cyclohexylamine (B46788) oxidase, for the deracemization of key intermediates. researchgate.net These biocatalytic methods can afford the desired (S)-enantiomer of the octahydroisoquinoline precursor in high enantiomeric excess. researchgate.net
| Method | Key Reaction | Primary Advantage | Reference |
|---|---|---|---|
| Grewe's Cyclization | Acid-catalyzed intramolecular cyclization | Well-established, foundational method | chempedia.infomdma.ch |
| Enantioselective Hydrogenation | Asymmetric hydrogenation of an imine | High stereoselectivity, avoids racemic mixtures | mdma.chresearchgate.net |
| Rare Earth Lewis Acid Catalysis | Lewis acid-catalyzed cyclization | Milder conditions, reduced pollution | google.com |
| Chemoenzymatic Synthesis | Enzymatic deracemization of intermediate | High enantiomeric purity, sustainable | researchgate.net |
Strategic Chemical Modifications in Synthesis
Specific chemical modifications, particularly at the nitrogen atom, are crucial for completing the synthesis and for creating derivatives with altered properties.
Impact of N-Substitution and N-Methylation
The final step in many synthetic routes to dextromethorphan is N-methylation. chemicalbook.comgoogle.com This is typically achieved by reacting the N-desmethyl intermediate (3-methoxymorphinan) with a methylating agent. google.comsemanticscholar.org The N-methyl group is a critical feature of the final molecule.
The importance of the N-substituent is further highlighted by research into N-demethylation and the synthesis of various N-alkylated derivatives. N-demethylation is a key transformation for producing the precursor needed for these derivatives. semanticscholar.orgcdnsciencepub.comnih.gov This process often involves reagents like 2,2,2-trichloroethyl chloroformate. semanticscholar.orgnih.gov By replacing the N-methyl group with other alkyl groups (e.g., N-ethyl, N-propyl), researchers have synthesized a range of dextromethorphan derivatives to study their interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors. nih.gov
Use of Specific Reducing Agents in Synthesis
Reducing agents play a vital role in several stages of dextromethorphan synthesis. In routes that involve the reduction of a formyl group during N-methylation, a variety of reducing agents can be employed. google.com The traditional synthesis has also utilized reducing agents like Raney nickel. wikipedia.org Additionally, in processes involving protecting groups, such as the removal of a trichloroethoxycarbonyl group during an N-demethylation sequence, zinc powder in acetic acid is an effective reducing agent. semanticscholar.org
| Reducing Agent | Synthetic Step | Reference |
|---|---|---|
| Sodium borohydride | Reduction of N-formyl intermediate | google.com |
| Lithium aluminium hydride | Reduction of N-formyl intermediate | google.com |
| Catalytic Hydrogenation (e.g., Raney nickel, Palladium on carbon) | Reduction of N-formyl intermediate | google.comwikipedia.org |
| Zinc / Acetic Acid | Removal of trichloroethoxycarbonyl protecting group | semanticscholar.org |
Chiral Resolution Techniques
Since many synthetic pathways, particularly those based on Grewe's cyclization, produce a racemic mixture of (+)-3-methoxy-N-methylmorphinane, the separation of the desired dextrorotatory enantiomer (dextromethorphan) from the unwanted levorotatory enantiomer (levomethorphan) is a critical step. chemicalbook.comwikipedia.org
This separation is classically achieved through diastereomeric salt formation using a chiral resolving agent. The racemic base is treated with an enantiomerically pure acid, leading to the formation of two diastereomeric salts with different solubilities, allowing them to be separated by fractional crystallization. chemicalbook.com After separation, the desired salt is treated with a base to liberate the pure dextromethorphan enantiomer.
| Resolving Agent | Reference |
|---|---|
| D-Tartaric acid | chemicalbook.comwikipedia.org |
| D-Mandelic acid | google.com |
| (R)-2-(6-methoxy-2-naphthyl) propionic acid | japsonline.com |
In addition to classical resolution, modern analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to quantify the enantiomeric purity of the final product and key intermediates. japsonline.comjapsonline.comnih.gov These methods use specialized chiral stationary phases to separate the enantiomers, providing a precise measurement of enantiomeric excess. japsonline.comphenomenex.com
Novel Synthetic Solvents and Catalysis
The quest for more sustainable and efficient chemical processes has led to the investigation of novel solvent systems and catalytic methods for the synthesis of dextromethorphan.
Ionic liquids, which are salts with melting points below 100°C, have gained attention as "green" solvents due to their low vapor pressure, thermal stability, and tunable properties. In the context of dextromethorphan synthesis, ionic liquids can be employed as reaction media for various steps, including the key Grewe cyclization to form the morphinan skeleton.
The use of ionic liquids can lead to improved reaction rates, yields, and easier product isolation. For example, the cyclization of the benzyl-octahydroisoquinoline precursor can be carried out in an ionic liquid, which can act as both the solvent and a catalyst, promoting the desired intramolecular cyclization.
Rare earth Lewis acids, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are powerful catalysts for a variety of organic transformations. Their application in dextromethorphan synthesis is primarily in promoting key bond-forming reactions with high stereoselectivity.
These catalysts are particularly effective in Friedel-Crafts type reactions and intramolecular cyclizations. For the synthesis of the morphinan ring system, a rare earth Lewis acid could be used to catalyze the cyclization of the key precursor, potentially leading to higher yields and better control of stereochemistry compared to traditional strong acid catalysts.
Table 3: Novel Catalysts and Solvents in Dextromethorphan Synthesis
| Technology | Example | Application | Potential Advantages |
| Ionic Liquids | [bmim][BF₄] | Grewe Cyclization | Improved reaction rates, recyclability of the solvent/catalyst system |
| Rare Earth Lewis Acids | Scandium triflate (Sc(OTf)₃) | Intramolecular Cyclization | High catalytic activity, mild reaction conditions, potential for stereocontrol |
Synthesis of Deuterated Analogues for Mechanistic Probes
The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a crucial tool for studying reaction mechanisms and the metabolic fate of drugs. In the case of dextromethorphan, deuterated versions have been synthesized to investigate its metabolism by cytochrome P450 enzymes.
The introduction of deuterium (B1214612) at specific positions in the dextromethorphan molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect. This allows for a more detailed study of the metabolic pathways and the enzymes involved. For example, deuteration of the O-methyl group can be used to study the O-demethylation process, which is a major metabolic pathway for dextromethorphan.
The synthesis of these deuterated analogues typically involves the use of deuterated starting materials or reagents at the appropriate stage of the synthetic sequence. For instance, a deuterated methylating agent could be used in the final step to introduce a deuterated methyl group onto the phenolic oxygen of the precursor.
The insights gained from these studies are valuable for understanding the drug's pharmacokinetic profile and for the design of new analogues with potentially improved metabolic stability.
Molecular Mechanisms of Action and Receptor Interactions
N-methyl-D-aspartate (NMDA) Receptor Modulation
Dextromethorphan (B48470) acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. nih.govwikipedia.org Its modulation of this receptor is a key aspect of its mechanism of action.
Uncompetitive Antagonism and Channel Blockade
Dextromethorphan functions as an uncompetitive antagonist of the NMDA receptor. mdpi.commdpi.com This means it binds to a site within the receptor's ion channel, but only when the receptor is already activated by its agonists, glutamate and glycine. researchgate.net By physically obstructing the channel, dextromethorphan blocks the influx of calcium ions (Ca2+), which is the primary signaling mechanism of the NMDA receptor. This action is also referred to as an open-channel blockade. researchgate.netnih.gov This mechanism is shared by other NMDA receptor antagonists such as ketamine and phencyclidine. nih.gov
Ligand Binding Characteristics and Dissociation Kinetics
Dextromethorphan exhibits a low affinity for the NMDA receptor. mdpi.com Studies have reported its binding affinity (Ki) to be in the micromolar range, typically between 0.5 to 2 µM. mdpi.com The binding of dextromethorphan to the NMDA receptor is use-dependent, meaning the degree of blockade increases with more frequent receptor activation. However, it displays less use-dependency compared to other NMDA antagonists like MK-801, suggesting its binding site may be more superficial within the ion channel. nih.gov
Binding Affinity of Dextromethorphan for NMDA Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Dextromethorphan | NMDA Receptor | 0.5 - 2 µM | mdpi.com |
Role of Dextrorphan (B195859) in NMDA Receptor Interactions
Comparative Affinity for NMDA Receptors
| Compound | Relative Affinity for NMDA Receptor | Reference |
|---|---|---|
| Dextromethorphan | Lower | dovepress.com |
| Dextrorphan | Higher | dovepress.com |
Inhibition of Glutamate-Induced Excitotoxicity
Excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to a phenomenon known as excitotoxicity, a process implicated in neuronal damage in various neurological disorders. daneshyari.com By blocking the NMDA receptor channel, dextromethorphan and its metabolite dextrorphan can attenuate the influx of calcium ions, thereby mitigating the downstream cytotoxic cascades. nih.govnih.gov This neuroprotective effect has been demonstrated in preclinical models of central nervous system injury, where dextromethorphan has been shown to reduce glutamate-induced neuronal damage. daneshyari.comnih.gov
Sigma-1 Receptor Agonism
In addition to its effects on the NMDA receptor, dextromethorphan is a potent agonist at the sigma-1 receptor.
High-Affinity Agonist Activity
Dextromethorphan binds with high affinity to the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. mdpi.comdrugbank.com Its binding affinity (Ki) for the sigma-1 receptor is in the nanomolar range, reported to be between 142 and 652 nM. mdpi.com This interaction is distinct from its action at the NMDA receptor and is believed to contribute to its neuroprotective and other pharmacological effects. mdpi.comdrugbank.com The agonistic activity of dextromethorphan at the sigma-1 receptor is thought to modulate various cellular processes, including intracellular calcium signaling and the cellular stress response. drugbank.com
Binding Affinity of Dextromethorphan for Sigma-1 Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Dextromethorphan | Sigma-1 Receptor | 142 - 652 nM | mdpi.com |
Sigma-1 Receptor Involvement in Cellular Stress Responses (e.g., ER Stress)
The sigma-1 receptor (S1R) is a chaperone protein primarily located in the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). nih.govplos.org Dextromethorphan is a potent agonist of the S1R, with a binding affinity (Ki) reported to be in the range of 142 to 652 nM. nih.gov This interaction is crucial for its role in modulating cellular stress responses, particularly ER stress. nih.gov
Under normal physiological conditions, the S1R is bound to another ER chaperone protein, BiP (binding immunoglobulin protein). nih.gov However, in response to cellular stressors such as the accumulation of misfolded proteins, oxidative stress, or calcium imbalance, BiP dissociates from the S1R. nih.gov Agonist binding, including that of dextromethorphan, can also trigger this dissociation. nih.gov Once activated, the S1R plays a significant role as a gatekeeper to control ER stress. nih.gov It does so by interacting with the three transmembrane ER stress sensors involved in the unfolded protein response (UPR): IRE1 (inositol-requiring enzyme 1), PERK (protein kinase R-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). nih.gov This interaction helps to regulate calcium homeostasis, promote mitochondrial function, and reduce inflammatory responses, thereby mitigating the detrimental effects of ER stress. nih.gov
Signaling Pathways Mediated by Sigma-1 Receptor Activation
Activation of the sigma-1 receptor by agonists like dextromethorphan initiates a cascade of intracellular signaling events. reactome.org S1Rs are known to translocate between different cellular compartments upon ligand binding. plos.orgnih.gov They primarily function through protein-protein interactions to modulate the activity of various ion channels and signaling molecules. plos.orgnih.gov
Key signaling pathways influenced by S1R activation include the modulation of inositol (B14025) trisphosphate (IP3) receptors, which are critical for regulating intracellular calcium levels. plos.orgnih.gov By sustaining the proper conformation of the IP3 receptor, S1R ensures correct calcium signaling from the ER to the mitochondria. nih.gov Furthermore, S1R activation can influence the activity of various protein kinases, although the specific downstream kinase pathways directly mediated by dextromethorphan's S1R agonism are a subject of ongoing research. plos.orgnih.gov There is also evidence to suggest that S1R agonism may lead to the downstream activation of mTOR (mammalian target of rapamycin). researchgate.net
Monoamine Transporter Interactions
Dextromethorphan acts as a nonselective serotonin (B10506) reuptake inhibitor by binding to the serotonin transporter (SERT). wikipedia.orgresearchgate.netwikipedia.org This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. wikipedia.org Its affinity for the serotonin transporter is considered notable in its receptor binding profile. cambridge.org This mechanism is shared by other classes of antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. wikipedia.orgauvelityhcp.com
In addition to its effects on serotonin, dextromethorphan also modulates the noradrenaline (norepinephrine) transporter (NET). researchgate.netnih.gov By inhibiting the reuptake of noradrenaline from the synapse, it increases the availability of this neurotransmitter in the synaptic cleft. researchgate.net This action contributes to its multimodal activity on monoaminergic systems. auvelityhcp.com
Nicotinic Acetylcholine (B1216132) Receptor Antagonism
Dextromethorphan has been shown to act as an antagonist at certain subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov This interaction is noncompetitive, suggesting that dextromethorphan blocks the receptor channel rather than competing with acetylcholine for the binding site. drugbank.com
Research has demonstrated that dextromethorphan and its primary metabolite, dextrorphan, block the function of neuronal nicotinic receptors, with a particular potency for the α3β4 subtype. drugbank.comnih.gov Studies using human embryonic kidney cells stably expressing these receptors have shown that dextromethorphan blocks nicotine-stimulated whole-cell currents and ion efflux in a reversible, noncompetitive manner. drugbank.com Both dextromethorphan and dextrorphan have been found to be potent blockers of α3β4* nAChRs. nih.gov This antagonistic action at α3β4 nicotinic receptors is a distinct component of its complex pharmacology. nih.govwikipedia.org
| Receptor/Transporter | Action of Dextromethorphan | Binding Affinity (Ki) / Potency |
| Sigma-1 Receptor (S1R) | Agonist | 142-652 nM nih.gov |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Higher affinity than for NMDA receptor plos.orgnih.gov |
| Noradrenaline Transporter (NET) | Reuptake Inhibitor | Binds to transporter researchgate.netnih.gov |
| α3β4 Nicotinic Acetylcholine Receptor | Noncompetitive Antagonist | Potent blockade drugbank.comnih.gov |
Voltage-Gated Calcium Channel Inhibition
Dextromethorphan functions as an antagonist of voltage-gated calcium channels, an action that may contribute to its neuroprotective properties. nih.gov Research has demonstrated its ability to inhibit the influx of calcium ions through these channels, which are crucial for neuronal excitability and neurotransmitter release. capes.gov.br
Studies using cultured rat cortical neurons and PC12 cells have shown that dextromethorphan blocks both L-type and N-type voltage-gated calcium channels. nih.govnih.gov The inhibition of the barium ion (Ba2+) current through these channels was found to occur with similar potencies in both cell types. nih.gov Specifically, dextromethorphan was observed to decrease K+ depolarization-evoked uptake of radioactive calcium (45Ca2+) into brain synaptosomes, which are rich in N-type channels, and cultured PC12 cells, which primarily express L-type channels. nih.gov This suggests a broad inhibitory effect on different types of voltage-gated calcium channels. nih.gov
The concentration required for half-maximal inhibition (IC50) of voltage-activated Na+ and Ca2+ channels in cortical neurons is approximately 80 µM. nih.gov In another study focusing on brain synaptosomes, half-maximal inhibition of 45Ca2+ uptake was achieved with 48 µM of dextromethorphan. nih.gov Unlike some other calcium channel blockers, the effect of dextromethorphan is not voltage-dependent, and it is capable of completely blocking the Ba2+ current. nih.gov This inhibition of presynaptic voltage-dependent calcium entry is a key mechanism underlying its effects on neurotransmitter release. nih.gov
| Channel Type | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| L-type and N-type | Cultured Rat Cortical Neurons & PC12 Cells | IC50 (Ba2+ current) | 52-71 µM | nih.gov |
| Voltage-activated Ca2+ channels | Cultured Cortical Neurons | IC50 | ~80 µM | nih.gov |
| N-type (predominantly) | Brain Synaptosomes | IC50 (45Ca2+ uptake) | 48 µM | nih.gov |
Other Receptor and Enzyme Interactions
Dextromethorphan has been shown to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals. nih.govnih.gov This action is particularly relevant in the context of excessive glutamate release, which is implicated in neuronal damage in various neurological conditions. nih.gov
The underlying mechanism for this inhibition of glutamate release is the suppression of presynaptic voltage-dependent calcium entry. nih.gov Dextromethorphan significantly reduced the depolarization-induced increase in intracellular calcium concentration without altering the resting membrane potential of the synaptosomes. nih.gov The inhibition of glutamate release by dextromethorphan was specifically blocked by an antagonist of N- and P/Q-type calcium channels, further confirming that its action is mediated through the blockade of these specific presynaptic calcium channels. nih.gov Research also suggests that this modulation of glutamate release may involve a protein kinase C (PKC) signaling pathway, as PKC inhibitors were found to block the inhibitory effect of dextromethorphan. nih.gov
Despite its structural similarity to opioid alkaloids like levorphanol (B1675180) and codeine, dextromethorphan is characterized by its minimal interaction with the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). nih.govacs.orggoogle.com This lack of significant affinity for opioid receptors is a defining feature that separates its pharmacological profile from that of typical opioids and is the reason it does not produce analgesic or addictive effects associated with these receptors. google.com
Pharmacological evaluations comparing enantiomeric morphinans (levo- and dextro-isomers) have consistently shown that the dextro-isomers, such as dextromethorphan, possess significantly lower affinities for the μ, κ, and δ opioid receptors compared to their levo-counterparts. acs.org For instance, one study reported the binding affinity (Ki) of dextromethorphan for the mu-opioid receptor (MOR) to be greater than 10,000 nM, indicating a very low affinity. guidetopharmacology.org This contrasts sharply with levorotatory morphinans, which typically exhibit high affinity for these receptors. acs.org This distinction underscores that the central effects of dextromethorphan are not mediated by the classical opioid receptor system. google.com
| Receptor | Species | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Mu (μ) | Rat | Ki | >10,000 | guidetopharmacology.org |
| Kappa (κ) | - | Generally reported as low affinity | acs.org | |
| Delta (δ) | - | Generally reported as low affinity | acs.org |
Metabolic Pathways and Enzymatic Biotransformation in Preclinical Models
Primary Metabolic Transformations
The initial steps in the metabolism of dextromethorphan (B48470) involve the removal of methyl groups from either the oxygen or nitrogen atom of the molecule. These transformations lead to the formation of primary metabolites, some of which possess pharmacological activity.
N-Demethylation to 3-Methoxymorphinan
A secondary, yet significant, metabolic pathway for dextromethorphan is N-demethylation, which yields 3-methoxymorphinan. nih.govresearchgate.net This process involves the removal of the methyl group from the nitrogen atom of the morphinan (B1239233) ring. nih.govmdpi.comfourwaves.com While generally considered a minor pathway compared to O-demethylation, N-demethylation becomes more prominent when the primary O-demethylation pathway is saturated or inhibited. The formation of 3-methoxymorphinan has been observed in various in vitro systems, including human liver microsomes, and in vivo in preclinical animal models. nih.gov
Sequential Demethylation Pathways
Dextromethorphan can undergo sequential demethylation, leading to the formation of 3-hydroxymorphinan. nih.gov This can occur via two distinct routes:
Route 1: O-demethylation of dextromethorphan to dextrorphan (B195859), followed by N-demethylation of dextrorphan to 3-hydroxymorphinan. researchgate.net
Route 2: N-demethylation of dextromethorphan to 3-methoxymorphinan, followed by O-demethylation of 3-methoxymorphinan to 3-hydroxymorphinan. nih.govresearchgate.net
The prevalence of each route depends on the relative activities of the enzymes responsible for O- and N-demethylation. researchgate.net
Key Enzymatic Systems Involved
The metabolic transformations of dextromethorphan are catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily. The activity of these enzymes is a critical determinant of the metabolic fate of dextromethorphan.
Cytochrome P450 2D6 (CYP2D6) as a Major O-Demethylase
The O-demethylation of dextromethorphan to dextrorphan is predominantly catalyzed by the enzyme Cytochrome P450 2D6 (CYP2D6). researchgate.netnih.gov This has been consistently demonstrated in studies using human liver microsomes and recombinant CYP2D6 enzymes. ubc.canih.gov The high affinity of CYP2D6 for dextromethorphan makes this the primary metabolic pathway at therapeutic concentrations. ubc.capnas.org Preclinical studies in animal models that exhibit polymorphic expression of CYP2D6, similar to humans, have been instrumental in understanding the role of this enzyme in dextromethorphan metabolism. nih.gov The use of microbial systems, such as Saccharomyces cerevisiae, has also been explored as an in vitro model to mimic CYP2D6-mediated metabolism of dextromethorphan. researchgate.netsigmaaldrich.com
Cytochrome P450 3A4 (CYP3A4) in N-Demethylation
The N-demethylation of dextromethorphan to 3-methoxymorphinan is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.govnih.gov While CYP2D6 is the high-affinity enzyme for O-demethylation, CYP3A4 plays a crucial role in the N-demethylation pathway. researchgate.net The contribution of CYP3A4 to dextromethorphan metabolism becomes more significant at higher concentrations of the drug, where the CYP2D6 pathway may become saturated. pnas.org Studies using selective inhibitors of CYP3A4 have confirmed its role in the formation of 3-methoxymorphinan. nih.gov
Table 1: Key Metabolic Pathways of Dextromethorphan
| Metabolic Pathway | Parent Compound | Primary Metabolite | Key Enzyme |
|---|---|---|---|
| O-Demethylation | Dextromethorphan | Dextrorphan | CYP2D6 |
| N-Demethylation | Dextromethorphan | 3-Methoxymorphinan | CYP3A4 |
| Sequential Demethylation | Dextrorphan | 3-Hydroxymorphinan | CYP3A4 |
| Sequential Demethylation | 3-Methoxymorphinan | 3-Hydroxymorphinan | CYP2D6 |
Contribution of Cytochrome P450 3A5 (CYP3A5)
While CYP3A4 is often cited as the primary enzyme responsible for the N-demethylation of dextromethorphan, its close homolog, CYP3A5, also contributes to this metabolic pathway. ricardinis.ptnih.gov Studies utilizing heterologously expressed enzymes have demonstrated that CYP3A5 exhibits comparable metabolic activity to CYP3A4 in catalyzing the N-demethylation of dextromethorphan to form 3-methoxymorphinan (MEM). ricardinis.pt In preclinical models using human liver microsomes, the collective activity of the CYP3A subfamily is crucial for this N-demethylation pathway. researchgate.net The contribution of CYP3A5 can be a significant source of interindividual variability in dextromethorphan metabolism, particularly in populations where CYP3A5 is more commonly expressed. ricardinis.pt The N-demethylation pathway, mediated by both CYP3A4 and CYP3A5, represents a minor route of dextromethorphan metabolism in individuals with normal CYP2D6 activity but becomes more significant in those with impaired CYP2D6 function. nih.govresearchgate.net
Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) and Glucuronide Conjugation
Glucuronidation is a critical phase II metabolic pathway that facilitates the elimination of dextromethorphan metabolites by increasing their water solubility. nih.gov The primary metabolites that undergo glucuronide conjugation are dextrorphan (DXO) and 3-hydroxymorphinan. nih.govnih.gov This process is catalyzed by Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) enzymes. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling has identified UGT2B15 as having the largest contribution among the UGT enzymes involved in the glucuronidation of dextrorphan to dextrorphan-O-glucuronide. nih.gov Urinary recovery studies in both humans and rats have shown that DXO and 3-hydroxymorphinan are predominantly excreted as their glucuronide conjugates, often accounting for over 95% of the excreted amount. nih.gov This rapid and extensive conjugation is a key factor in the clearance of these metabolites. nih.gov While specific kinetic parameters for UGT-mediated conjugation of dextromethorphan metabolites in preclinical models are not extensively detailed in the literature, the high percentage of conjugated metabolites found in urine underscores the efficiency and importance of this pathway. nih.gov
Metabolite Profiles and Pharmacological Significance
Dextrorphan (DXO) as a Potent Active Metabolite
Dextrorphan (DXO) is the major active metabolite of dextromethorphan, formed primarily through O-demethylation by the enzyme CYP2D6. nih.gov DXO is a significantly more potent N-methyl-D-aspartate (NMDA) receptor antagonist than its parent compound, dextromethorphan. nih.gov This higher affinity for the NMDA receptor is believed to be the main driver of the psychoactive and dissociative effects observed at high doses of dextromethorphan. nih.gov
In preclinical studies, DXO has demonstrated antitussive activity comparable to that of dextromethorphan. xenotech.com However, its pharmacological profile differs in other aspects. For instance, while both compounds can affect the hypothalamo-pituitary-adrenal (HPA) axis in rats, their effects have different time courses. clinpgx.org Following its formation, DXO is further metabolized via N-demethylation by CYP3A4 to 3-hydroxymorphinan or undergoes rapid glucuronidation, primarily by UGT2B15. nih.govnih.govubc.ca
3-Methoxymorphinan (MEM)
3-Methoxymorphinan (MEM) is produced through the N-demethylation of dextromethorphan, a reaction primarily catalyzed by CYP3A4 and CYP3A5. ricardinis.ptresearchgate.netchapman.edu This pathway is generally considered a minor route of metabolism in individuals with efficient CYP2D6 activity. researchgate.net However, in poor metabolizers for CYP2D6, the formation of MEM is increased. researchgate.net
Pharmacologically, MEM is largely considered to be an inactive or significantly less active metabolite compared to dextrorphan. chapman.edu Some preclinical research suggests it may possess local anesthetic effects. chapman.edu MEM is a substrate for CYP2D6 and is further metabolized through O-demethylation to form 3-hydroxymorphinan. researchgate.netchapman.edu
Impact of Genetic Polymorphisms and Drug-Drug Interactions on Metabolism (Mechanistic Studies)
The metabolism of dextromethorphan is highly susceptible to variability due to genetic polymorphisms in metabolizing enzymes and interactions with co-administered drugs. Mechanistic studies in preclinical models have been instrumental in elucidating these effects.
The most significant genetic factor influencing dextromethorphan metabolism is the polymorphism of the CYP2D6 gene. Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. In poor metabolizers, the O-demethylation of dextromethorphan to dextrorphan is significantly reduced. researchgate.net This leads to a shift in the metabolic pathway, with a greater proportion of dextromethorphan being metabolized through N-demethylation by CYP3A enzymes to form 3-methoxymorphinan. researchgate.net Consequently, poor metabolizers exhibit higher plasma concentrations of dextromethorphan and MEM, and lower concentrations of dextrorphan and 3-hydroxymorphinan compared to extensive metabolizers. researchgate.netnih.gov
Drug-drug interactions can mimic the effects of genetic polymorphisms. Co-administration of dextromethorphan with potent CYP2D6 inhibitors, such as quinidine (B1679956), competitively inhibits the O-demethylation pathway. This results in a pharmacokinetic profile similar to that of a CYP2D6 poor metabolizer, with elevated dextromethorphan levels and reduced dextrorphan formation. nih.gov
Interactions involving CYP3A enzymes also play a role. The induction of CYP3A enzymes, for instance by drugs like rifampicin, would be expected to increase the rate of N-demethylation of dextromethorphan to MEM. Conversely, inhibition of CYP3A by agents such as itraconazole (B105839) would decrease the formation of MEM and could also slow the subsequent N-demethylation of dextrorphan to 3-hydroxymorphinan. These interactions highlight the intricate interplay between different enzymatic pathways in determining the metabolic fate and ultimate pharmacological effect of dextromethorphan.
Interactive Data Table: Key Enzymes in Dextromethorphan Metabolism
| Enzyme | Primary Reaction | Substrate(s) | Product(s) |
|---|---|---|---|
| CYP2D6 | O-demethylation | Dextromethorphan, 3-Methoxymorphinan | Dextrorphan, 3-Hydroxymorphinan |
| CYP3A4/5 | N-demethylation | Dextromethorphan, Dextrorphan | 3-Methoxymorphinan, 3-Hydroxymorphinan |
| UGT2B15 | Glucuronidation | Dextrorphan, 3-Hydroxymorphinan | Dextrorphan-O-glucuronide, 3-Hydroxymorphinan-O-glucuronide |
Interactive Data Table: Pharmacological Activity of Dextromethorphan and its Metabolites
| Compound | Primary Pharmacological Activity |
|---|---|
| Dextromethorphan | Antitussive, NMDA receptor antagonist |
| Dextrorphan (DXO) | Potent NMDA receptor antagonist, Antitussive |
| 3-Methoxymorphinan (MEM) | Largely inactive, potential local anesthetic effects |
| 3-Hydroxymorphinan | Neuroprotective |
Influence of CYP2D6 Phenotypes (e.g., Poor vs. Extensive Metabolizers)
Genetic polymorphism in the CYP2D6 gene leads to distinct phenotypes that significantly alter dextromethorphan metabolism. Individuals are broadly categorized as poor metabolizers (PMs), who lack functional CYP2D6 enzyme, or extensive metabolizers (EMs), who have normal or increased enzyme activity. This genetic variability is a primary determinant of the plasma concentrations of dextromethorphan and its metabolites.
Preclinical in vitro studies using cryopreserved human hepatocytes from genotyped CYP2D6 PM and EM donors have been pivotal in characterizing these differences. These models effectively replicate clinical observations and allow for a detailed examination of metabolic pathways absent the complexities of in vivo studies.
In hepatocytes from EMs, dextromethorphan is rapidly metabolized via O-demethylation to dextrorphan. Conversely, in hepatocytes from PMs, the formation of dextrorphan and its subsequent metabolite, 3-hydroxymorphinan, is substantially lower due to the absence of CYP2D6 activity. This diminished O-demethylation in PMs leads to a metabolic shift, shunting dextromethorphan towards the N-demethylation pathway catalyzed by CYP3A4/5. Consequently, the formation of 3-methoxymorphinan is significantly higher in PM hepatocytes compared to EM hepatocytes. One study found that 3-methoxymorphinan formation, when normalized for CYP3A4/5 activity, was approximately 2.8-fold higher in PM hepatocytes than in EM hepatocytes, clearly demonstrating the compensatory role of this pathway.
Furthermore, Phase II metabolism is also affected by the CYP2D6 phenotype. The rate of dextrorphan-glucuronide formation is lower in PM hepatocytes, which is a direct consequence of the reduced production of the dextrorphan substrate. These preclinical findings underscore the critical role of the CYP2D6 phenotype in determining the metabolic fate of dextromethorphan.
Table 1: Comparative Metabolism of Dextromethorphan in CYP2D6 PM vs. EM Hepatocytes A summary of key metabolic findings from in vitro preclinical models.
| Metabolic Outcome | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Primary Enzyme Involved | Reference |
| Dextrorphan (DXO) Formation | High | Low | CYP2D6 | , |
| 3-Hydroxymorphinan (3-HM) Formation | High | Low | CYP2D6 | , |
| 3-Methoxymorphinan (3-MEM) Formation | Low | High (Compensatory) | CYP3A4/5 | |
| Dextrorphan-Glucuronide Formation | High | Low | UGTs |
Mechanistic Inhibition of First-Pass Metabolism by Co-administration (e.g., Quinidine)
Dextromethorphan undergoes extensive first-pass metabolism in the liver, which significantly reduces the bioavailability of the parent compound in EMs to as low as 1-2%. The rapid conversion to dextrorphan is almost entirely attributable to CYP2D6 activity. A key strategy developed to overcome this rapid clearance involves the mechanistic inhibition of CYP2D6 through co-administration with a potent inhibitor, such as quinidine.
Quinidine is a high-affinity competitive inhibitor of CYP2D6. By blocking the active site of the enzyme, quinidine effectively prevents the O-demethylation of dextromethorphan. This inhibition of first-pass metabolism leads to a dramatic increase in the systemic exposure of dextromethorphan. Preclinical and clinical pharmacokinetic modeling has demonstrated that co-administration of quinidine significantly perturbs the dextromethorphan/dextrorphan (DEX/DOR) metabolic ratio.
The co-administration of quinidine with dextromethorphan elevates the plasma concentrations of dextromethorphan and prolongs its elimination half-life. This is achieved because quinidine's inhibition of CYP2D6 effectively converts an EM phenotype into a PM phenotype pharmacologically. In studies evaluating this interaction, the intrinsic clearance of dextromethorphan was substantially decreased in the presence of quinidine. This alteration allows for the therapeutic effects of dextromethorphan itself to be evaluated, separate from the effects of its primary metabolite, dextrorphan. The development of a combination product containing dextromethorphan and a low dose of quinidine is based entirely on this principle of metabolic inhibition to enhance the bioavailability of the parent drug.
Table 2: Effect of Quinidine Co-administration on Dextromethorphan Pharmacokinetics A summary of the mechanistic impact of CYP2D6 inhibition on dextromethorphan metabolism.
| Pharmacokinetic Parameter | Dextromethorphan Alone (in EMs) | Dextromethorphan + Quinidine (in EMs) | Mechanism of Change | Reference |
| First-Pass Metabolism | Extensive | Inhibited | Competitive inhibition of CYP2D6 by quinidine | , |
| Systemic Bioavailability | Low (~1-2%) | Significantly Increased | Reduced hepatic clearance | , |
| Dextromethorphan Plasma Concentration | Low | Significantly Increased | Blockade of O-demethylation | |
| Dextrorphan Plasma Concentration | High | Significantly Decreased | Blockade of O-demethylation | |
| Dextromethorphan Elimination Half-Life | Short | Prolonged | Decreased metabolic clearance |
Preclinical Pharmacology and Neuropharmacology
Neuroprotective Properties in In Vitro and Animal Models
Extensive research has highlighted the significant neuroprotective effects of dextromethorphan (B48470) hydrochloride across a spectrum of central nervous system (CNS) injury models. researchgate.net These studies, encompassing both cell culture (in vitro) and animal (in vivo) paradigms, have consistently pointed towards the compound's ability to mitigate neuronal damage and improve functional outcomes. researchgate.net
In the context of ischemic brain injury, dextromethorphan hydrochloride has been evaluated for its capacity to protect against neuronal damage following the interruption of blood flow to the brain. In a rat model of transient focal cerebral ischemia, induced by a 2-hour middle cerebral artery occlusion (MCAO), administration of this compound resulted in a significant 61% reduction in the total infarct volume compared to vehicle-treated controls. nih.gov However, in a model of permanent MCAO, which represents a more severe ischemic insult, this compound did not significantly reduce the infarct volume, suggesting its neuroprotective efficacy may be limited in the face of more profound and sustained ischemic injury. nih.gov The neuroprotective effects of dextromethorphan in these models are thought to be mediated, in part, by its ability to inhibit glutamate (B1630785) neurotoxicity, a key pathological process in ischemic cell death. mdpi.com Dextrorphan (B195859), the primary metabolite of dextromethorphan, has also been shown to attenuate hypoxic neuronal injury in cell culture and reduce ischemic neuronal damage in animal stroke models. ahajournals.org
Table 1: Effect of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Total Infarct Volume (mm³) | Percentage Reduction |
| Vehicle | 203 ± 33 | N/A |
| This compound | 79 ± 13 | 61% |
Data from a study involving transient (2-hour) middle cerebral artery occlusion in rats. nih.gov
This compound has been identified as a potent anticonvulsant agent. nih.gov Studies have demonstrated its ability to attenuate seizure activity in various experimental models. For instance, in a rat model where seizures were induced by kainic acid, this compound treatment was effective in mitigating the seizures. termedia.pl The anticonvulsant properties of dextromethorphan are attributed to its action as an NMDA receptor antagonist and a voltage-gated calcium channel antagonist. nih.gov A derivative of dextromethorphan, C-10068, has also shown significant antiseizure effects in animal models of nonconvulsive seizures following traumatic brain injury. nih.gov Furthermore, in a rat model of chronic temporal lobe epilepsy induced by kainic acid, administration of dextromethorphan significantly reduced the frequency of spontaneous recurrent seizures. nih.gov
Following traumatic brain injury (TBI), a cascade of secondary injury mechanisms, including inflammation and excitotoxicity, contributes to neuronal damage. nih.gov Preclinical studies have investigated the neuroprotective effects of this compound in this context. In a rat model of controlled cortical impact (CCI) injury, immediate post-injury administration of this compound led to a significant reduction in brain edema and neurological deficits. nih.gov Furthermore, treated animals exhibited increased neuronal survival. These beneficial effects were associated with a decrease in the expression of pro-inflammatory cytokines and an increase in the levels of glutamate transporters, suggesting that dextromethorphan exerts its neuroprotective effects by mitigating both neuroinflammation and excitotoxicity following TBI. nih.gov
Table 2: Neuroprotective Effects of this compound in a Rat Model of TBI
| Outcome Measure | TBI + Vehicle | TBI + this compound |
| Brain Edema | Increased | Significantly Reduced |
| Neurological Deficits | Present | Significantly Reduced |
| Neuronal Survival | Decreased | Increased |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Increased | Decreased |
| Glutamate Transporters (GLAST, GLT-1) | Decreased | Increased |
Summary of findings from a controlled cortical impact (CCI) injury model in rats. nih.gov
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.gov The neuroprotective potential of this compound has been explored in animal models of this neurodegenerative disorder. In a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound administration significantly attenuated the loss of nigral dopaminergic neurons. nih.gov In vitro studies using mesencephalic neuron-glia cultures revealed that dextromethorphan reduced the MPTP-induced production of reactive oxygen species. nih.gov The neuroprotective effect of dextromethorphan in this model was found to be dependent on the presence of NADPH oxidase, a key enzyme in the production of extracellular superoxide (B77818). nih.gov Another study utilizing a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease demonstrated that dextromethorphan treatment significantly attenuated the loss of dopamine (B1211576) and serotonin (B10506) transporters in the striatum, which correlated with improvements in motor behavior. researchgate.net
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, plays a critical role in the pathogenesis of various neurological disorders. researchgate.net this compound has been shown to modulate these neuroinflammatory processes. In mesencephalic neuron-glia cultures, dextromethorphan reduced the inflammation-mediated degeneration of dopaminergic neurons by inhibiting the activation of microglia. researchgate.net This inhibition was associated with a significant reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide, and superoxide free radicals. researchgate.net Similarly, in a mouse model of acute liver failure, which induces neuroinflammation, dextromethorphan significantly decreased the brain levels of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). termedia.pltermedia.pl Furthermore, dextromethorphan has been observed to dampen the activation of astrocytes in response to prenatal buprenorphine exposure. nih.gov
Table 3: Effect of this compound on Pro-inflammatory Cytokines in a Mouse Model of Acute Liver Failure
| Cytokine | Control | Acute Liver Failure + Vehicle | Acute Liver Failure + this compound |
| TNF-α | Normal | Significantly Increased | Significantly Decreased |
| IL-6 | Normal | Significantly Increased | Significantly Decreased |
| IL-1β | Normal | Significantly Increased | Significantly Decreased |
Data from a study investigating the effects of dextromethorphan on brain inflammation in an animal model of hepatic encephalopathy. termedia.pltermedia.pl
The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. Disruption of ER function leads to a state known as ER stress, which can trigger cell death. Emerging evidence suggests that this compound can modulate ER stress. In a study investigating pulmonary fibrosis, dextromethorphan was found to inhibit the transport of collagen within the endoplasmic reticulum. biorxiv.orgresearchgate.net This action suggests a potential mechanism for reducing the cellular burden associated with excessive protein production and misfolding, which are hallmarks of ER stress. biorxiv.orgresearchgate.net Another study demonstrated that prenatal co-administration of dextromethorphan with buprenorphine could prevent the buprenorphine-induced increase in ER stress in the hippocampi of neonatal rats. researchgate.net The activation of the σ₁ receptor by dextromethorphan is thought to enhance the transfer of calcium from the ER to the mitochondria, which helps to stabilize cellular energy metabolism and reduce oxidative stress, further contributing to the alleviation of ER stress.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical physiological process for maintaining cellular homeostasis. frontiersin.org Dysregulation of this process is implicated in numerous diseases. frontiersin.org Dextromethorphan has been shown to modulate apoptotic pathways, which are broadly categorized into the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. frontiersin.org Both pathways converge on the activation of caspases, which are the executioners of apoptosis. frontiersin.org
In the context of neuroprotection, agonism of N-methyl-D-aspartate (NMDA) receptors by dextromethorphan may prevent neuronal apoptosis induced by substances like homocysteine. umaryland.edu
Antidepressant-like and Behavioral Effects in Rodent Models
The glutamatergic system, particularly the NMDA receptor, has become a significant target for the development of novel antidepressants with rapid and sustained effects. researchgate.net Dextromethorphan, as a noncompetitive NMDA receptor antagonist, has been investigated for its potential antidepressant-like properties. researchgate.netnovahealthrecovery.com
Rapid-Acting Antidepressant-like Effects in Behavioral Assays (e.g., FST, TST)
Preclinical studies in mice have consistently demonstrated the acute antidepressant-like effects of dextromethorphan. researchgate.net These effects are typically evaluated using behavioral assays such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like response. researchgate.netelsevierpure.com
Several studies have reported a significant antidepressant-like effect with single doses of dextromethorphan or its deuterated form, d6-dextromethorphan. researchgate.netelsevierpure.com For instance, dextromethorphan at a dose of 32.0 mg/kg produced acute antidepressant-like effects in the TST. researchgate.net Similarly, d6-dextromethorphan has also been shown to produce antidepressant-like effects in both the FST and TST. elsevierpure.com Interestingly, the combination of deuterated dextromethorphan with bupropion (B1668061) has been shown to produce synergistic antidepressant effects, leading to a significant reduction in floating time in the FST. frontiersin.org
The antidepressant-like effects of dextromethorphan are thought to be mediated, in part, by its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazole propionic (AMPA) and sigma-1 receptors. novahealthrecovery.comelsevierpure.com However, some studies suggest that the antidepressant-like effects of d6-dextromethorphan may involve different molecular targets or a different profile of metabolites compared to regular dextromethorphan. elsevierpure.com
Table 1: Antidepressant-like Effects of Dextromethorphan in Rodent Models
| Compound | Assay | Effect | Reference |
| Dextromethorphan (32.0 mg/kg) | TST | Acute antidepressant-like effects | researchgate.net |
| d6-Dextromethorphan | FST, TST | Antidepressant-like effects | elsevierpure.com |
| Deuterated Dextromethorphan + Bupropion | FST | Synergistic reduction in floating time | frontiersin.org |
Attenuation of Substance-Induced Rewarding Effects
Dextromethorphan has shown potential in attenuating the rewarding effects of various substances of abuse, suggesting a role in addiction pharmacotherapy.
In studies using the conditioned place preference (CPP) test, co-administration of dextromethorphan (20 mg/kg, ip) with methamphetamine (2 mg/kg, ip) almost completely abolished the rewarding effects and behavioral sensitization induced by methamphetamine. tmu.edu.tw This effect may be linked to the inhibition of dopamine neuron activity in the medial prefrontal cortex and/or the nucleus accumbens. tmu.edu.tw
Similarly, dextromethorphan has been found to suppress the rewarding effects and drug-seeking behavior associated with nicotine (B1678760). researcher.lifenih.gov It also attenuates nicotine withdrawal signs and behavioral sensitization. researcher.lifenih.gov Neurochemical analysis revealed that dextromethorphan abolished the nicotine-induced increase in the dopamine turnover rate in the medial prefrontal cortex. nih.gov
Furthermore, co-administration of dextromethorphan with morphine during pregnancy and lactation in rats was found to reduce the increased vulnerability to morphine-induced reward in the offspring. nih.gov This preventative effect on the heightened sensitivity to morphine's rewarding properties suggests a potential role for dextromethorphan in mitigating the intergenerational effects of opioid exposure. nih.gov
Table 2: Effects of Dextromethorphan on Substance-Induced Reward
| Substance of Abuse | Model | Key Findings | Reference |
| Methamphetamine | Conditioned Place Preference (CPP) | Abolished MA-induced CPP and behavioral sensitization | tmu.edu.tw |
| Nicotine | Conditioned Place Preference (CPP) | Suppressed nicotine-induced rewarding effect and drug-seeking | researcher.lifenih.gov |
| Morphine | Prenatal Exposure Model | Prevented higher vulnerability to morphine-induced reward in offspring | nih.gov |
Anti-inflammatory and Anti-oxidative Mechanisms in Disease Models
Dextromethorphan exhibits significant anti-inflammatory and anti-oxidative properties, which have been demonstrated in various disease models. These effects are largely attributed to its ability to inhibit key signaling pathways and enzymatic sources of oxidative stress.
Inhibition of NF-κB and AP-1 Signaling Pathways
Nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) are crucial transcription factors that regulate the expression of pro-inflammatory genes. Dextromethorphan has been shown to inhibit the activation of both NF-κB and AP-1 signaling pathways.
In a model of osteoarthritis, dextromethorphan blocked tumor necrosis factor-alpha (TNF-α)-induced activation of the IκB kinase (IKK)α/β-IκBα-NF-κB pathway and the c-Jun N-terminal kinase (JNK)-AP-1 pathway in chondrocytes. researchgate.net This inhibition prevented inflammation-mediated cartilage degradation. researchgate.net Similarly, in LPS-stimulated bone marrow-derived dendritic cells (BMDCs), dextromethorphan treatment prevented the degradation of IκBα and reduced the nuclear translocation of the NF-κB p65 subunit. nih.gov
Studies on Group A Streptococcal (GAS) infection have also shown that dextromethorphan attenuates overactive inflammation by downregulating the GSK-3β/NF-κB/NO signaling pathway. nih.gov
Reduction of Superoxide Production and NADPH Oxidase Inhibition
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a primary source of reactive oxygen species (ROS), such as superoxide, in the cardiovascular system and other tissues. oup.comnih.gov Dextromethorphan has been identified as an inhibitor of NADPH oxidase. nih.govmdpi.com
By directly inhibiting NADPH oxidase activity, dextromethorphan reduces the production of superoxide. oup.complos.org This has been observed in various cell types, including macrophages and microglial cells, in response to inflammatory stimuli like lipopolysaccharide (LPS). oup.complos.org In mouse models of atherosclerosis, dextromethorphan treatment decreased superoxide production in the aorta and carotid artery. oup.com The mechanism involves reducing the membrane translocation of the NADPH oxidase subunits p47phox and p67phox. oup.com
In models of hypertension and chronic kidney disease, dextromethorphan's inhibition of NADPH oxidase has been shown to reduce vascular oxidative stress, lower blood pressure, and ameliorate vascular calcification. nih.govplos.org
Table 3: Anti-inflammatory and Anti-oxidative Mechanisms of Dextromethorphan
| Mechanism | Model/Cell Type | Key Findings | Reference |
| Inhibition of NF-κB and AP-1 | Porcine Chondrocytes | Blocked TNF-α-induced activation of NF-κB and AP-1 pathways | researchgate.net |
| Inhibition of NF-κB | Murine Bone Marrow-Derived Dendritic Cells | Prevented IκBα degradation and p65 nuclear translocation | nih.gov |
| Inhibition of NADPH Oxidase | Macrophages, Aortic Endothelial Cells | Reduced superoxide production and NADPH oxidase activity | oup.complos.org |
| Reduction of Superoxide | Atherosclerotic Mouse Model | Decreased superoxide production in aorta and carotid artery | oup.com |
Chondroprotective Effects in Osteoarthritis Models
Preclinical research has investigated the potential of dextromethorphan to protect cartilage in models of osteoarthritis, a condition characterized by the progressive degradation of joint cartilage. nih.gov Studies have utilized both in vitro and in vivo models to elucidate the mechanisms underlying these chondroprotective effects. The primary focus of this research has been on dextromethorphan's ability to counteract the inflammatory processes that drive cartilage destruction in osteoarthritis. nih.govresearchgate.net
The mechanism behind these effects appears to involve the inhibition of key inflammatory signaling pathways. Research indicates that dextromethorphan blocks the TNF-α-induced activation of the I kappa B kinase (IKK)α/β-IκBα-nuclear factor-kappaB (NF-κB) and the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling cascades. nih.govresearchgate.net By interfering with these pathways, dextromethorphan effectively curtails the inflammatory response within the chondrocytes, thereby preserving the integrity of the cartilage matrix.
Further evidence for the chondroprotective effects of dextromethorphan comes from in vivo studies using a collagen-induced arthritis (CIA) mouse model. In this model, which mimics the inflammatory aspects of osteoarthritis, administration of dextromethorphan protected the mice from severe inflammation and subsequent cartilage destruction. nih.govresearchgate.net These findings suggest that dextromethorphan can shield cartilage from inflammation-mediated degradation, a key factor in the progression of osteoarthritis. nih.gov
Table 1: Effects of Dextromethorphan on Chondrocytes in Osteoarthritis Models
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| TNF-α-stimulated porcine and human chondrocytes | Restored collagen II production; Decreased MMP-13 expression. nih.govresearchgate.net | Blocked TNF-α downstream signaling, including the IKKα/β-IκBα-NF-κB and JNK-AP-1 pathways. nih.govresearchgate.net |
| Collagen-Induced Arthritis (CIA) mouse model | Protected against severe inflammation and cartilage destruction. nih.govresearchgate.net | Protected cartilage from inflammation-mediated matrix degradation. nih.gov |
Anti-atherosclerosis and Neointima Formation Studies
The potential therapeutic effects of dextromethorphan have been explored in the context of atherosclerosis and neointima formation, processes central to the development of cardiovascular disease. Preclinical studies have demonstrated that dextromethorphan can inhibit key pathological events associated with these conditions, primarily through its antioxidant and anti-inflammatory properties. nih.govresearchgate.net
In studies utilizing apolipoprotein E (ApoE)-deficient mice, a well-established model for atherosclerosis, treatment with dextromethorphan resulted in a significant reduction in the severity of aortic atherosclerosis. nih.govresearchgate.net This was accompanied by a decrease in superoxide production in both polymorphonuclear leukocytes and the aortas of these mice. nih.gov Superoxide is a reactive oxygen species implicated in the oxidative stress that drives the inflammatory processes in atherosclerosis.
The anti-atherosclerotic effects of dextromethorphan are linked to its ability to modulate macrophage activity. In vitro studies have shown that dextromethorphan pretreatment significantly suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, monocyte chemoattractant protein-1, and interleukin-6 by macrophages. nih.gov It also reduces superoxide production by these cells by inhibiting the activity of NADPH oxidase, a key enzyme in the generation of reactive oxygen species. nih.govnih.gov This is achieved by decreasing the membrane translocation of the NADPH oxidase subunits p47(phox) and p67(phox), an effect mediated through the inhibition of protein kinase C and extracellular signal-regulated kinase activation. nih.gov
Furthermore, in a mouse model of carotid artery ligation, dextromethorphan treatment was found to significantly decrease the formation of neointima, which is the thickening of the inner layer of a blood vessel that occurs in response to injury and is a hallmark of restenosis after procedures like angioplasty. nih.govresearchgate.net These findings highlight the potential of dextromethorphan to mitigate vascular injury and remodeling.
Table 2: Effects of Dextromethorphan on Atherosclerosis and Neointima Formation in Animal Models
| Animal Model | Key Findings |
|---|---|
| Apolipoprotein E (ApoE)-deficient mice | Significantly reduced the severity of aortic atherosclerosis; Decreased superoxide production in polymorphonuclear leukocytes and aortas. nih.govresearchgate.net |
| Mouse carotid ligation model | Significantly decreased carotid neointima formation. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies
Correlation of Molecular Structure with Pharmacological Activity
The pharmacological profile of dextromethorphan (B48470) is intrinsically linked to its rigid tetracyclic morphinan (B1239233) scaffold. This core structure is a derivative of levorphanol (B1675180) and an analog of codeine, yet it displays a distinct separation of antitussive and opioid activities. nih.gov While structurally similar to opioids, dextromethorphan exhibits minimal interaction with opioid receptors, which accounts for its lack of analgesic and addictive properties at therapeutic concentrations. nih.govplos.org
The primary mechanism of action for its antitussive effects is attributed to its activity as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an agonist of the sigma-1 receptor. nih.govgoogle.com The molecule's lipophilic nature, coupled with an ionizable amine, facilitates its passage across the blood-brain barrier, a crucial step for its central activity. nih.gov
Identification of Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For dextromethorphan, its multifaceted pharmacology suggests the presence of distinct pharmacophoric elements that interact with its various targets.
For NMDA Receptor Antagonism: While a definitive and universally accepted pharmacophore model for dextromethorphan's interaction with the NMDA receptor is not extensively detailed in the public domain, key structural requirements for non-competitive antagonists of this class have been proposed. These generally include:
A protonated amine that can form a hydrogen bond with a suitable residue within the receptor's ion channel.
A hydrophobic core that fits within a hydrophobic region of the receptor without causing steric hindrance.
An aromatic ring that engages in hydrophobic interactions with the receptor.
Dextromethorphan's structure, featuring a protonated tertiary amine and a hydrophobic morphinan skeleton with an aromatic ring, aligns with these general requirements.
For Sigma-1 Receptor Agonism: The interaction of dextromethorphan with the sigma-1 receptor is complex, involving both competitive and non-competitive components. plos.org Saturation binding assays have shown that dextromethorphan can reduce both the dissociation constant (Kd) and the maximum binding capacity (Bmax) of other sigma-1 receptor ligands, suggesting a nuanced interaction. plos.org The pharmacophore for sigma-1 receptor agonists often includes a basic nitrogen atom and a hydrophobic region, both of which are present in the dextromethorphan molecule. Its binding affinity (Ki) for the sigma-1 receptor has been reported to be in the range of 142 to 652 nM.
Influence of Stereochemistry on Receptor Binding and Efficacy
Stereochemistry plays a pivotal role in the pharmacological profile of dextromethorphan. It is the dextrorotatory (+) enantiomer of the methyl ether of levorphanol. guidetomalariapharmacology.org Its counterpart, levomethorphan, the levorotatory (-) enantiomer, is a potent opioid analgesic and a controlled substance. nih.govnih.gov This stark difference in activity highlights the stereoselective nature of the receptors with which these molecules interact.
The differential binding and functional effects of dextromethorphan and levomethorphan have been demonstrated at various receptors. For instance, at the α3β4 nicotinic acetylcholine (B1216132) receptor, while both enantiomers exhibit similar IC50 values for blockade, the recovery from dextromethorphan-induced blockade is significantly slower than that from levomethorphan. nih.gov Thermodynamic studies have indicated that the dextromethorphan-nAChR complex is more stable than the levomethorphan-nAChR complex. nih.gov
This enantioselectivity is a clear illustration of the three-dimensional specificity of drug-receptor interactions, where the precise spatial arrangement of atoms is critical for determining the nature and extent of the pharmacological response.
| Compound | Receptor Target | Binding Affinity (Ki/IC50) | Functional Activity |
|---|---|---|---|
| Dextromethorphan | NMDA Receptor | Low micromolar range | Non-competitive antagonist |
| Levomethorphan | μ-Opioid Receptor | High affinity | Agonist (potent analgesic) |
| Dextromethorphan | Sigma-1 Receptor | 142-652 nM (Ki) | Agonist |
| Levomethorphan | Sigma-1 Receptor | Data not widely available | - |
| Dextromethorphan | α3β4 Nicotinic Acetylcholine Receptor | 10.1 µM (IC50) | Non-competitive blockade (slower recovery) |
| Levomethorphan | α3β4 Nicotinic Acetylcholine Receptor | 10.9 µM (IC50) | Non-competitive blockade (faster recovery) |
Analysis of Functional Groups and Their Contribution to a Biological Profile
Methoxy (B1213986) Group: The methoxy group at the 3-position of the aromatic ring is a key feature that distinguishes dextromethorphan from its primary active metabolite, dextrorphan (B195859). This group is susceptible to O-demethylation by the cytochrome P450 enzyme CYP2D6. guidetomalariapharmacology.org The presence of the methoxy group is thought to contribute to its antitussive activity, while its removal to form the phenolic hydroxyl group in dextrorphan enhances its affinity and potency as an NMDA receptor antagonist. nih.gov
N-Methyl Group: The methyl group attached to the nitrogen atom is another important functional group. N-demethylation, primarily mediated by CYP3A4, leads to the formation of 3-methoxymorphinan. guidetomalariapharmacology.org This group is critical for the molecule's interaction with various receptors. Studies involving the replacement of the N-methyl group with other substituents have shown significant alterations in pharmacological activity. For example, the N-alkylation of nor-dextromethorphan (the N-demethylated form) has led to analogs with greatly improved activity against Plasmodium falciparum.
Recent research has explored the replacement of the metabolically labile methyl group of the aryl-methyl ether with fluoroalkyl groups (OCF3, OCF2H). This modification was found to improve metabolic stability and increase CNS exposure compared to the parent compound. These findings highlight the potential for targeted functional group modifications to enhance the pharmacokinetic properties of dextromethorphan.
| Modification | Enzyme Involved | Resulting Compound | Effect on Biological Profile |
|---|---|---|---|
| O-demethylation of the methoxy group | CYP2D6 | Dextrorphan | Increased NMDA receptor antagonist potency |
| N-demethylation of the methyl group | CYP3A4 | 3-Methoxymorphinan | Altered receptor binding profile |
| Replacement of the methoxy group with fluoroalkyl groups | - | Fluoroalkyl analogs | Improved metabolic stability and CNS exposure |
Computational Approaches in SAR Analysis
Computational chemistry has emerged as a powerful tool for investigating the structure-activity relationships of drug molecules, including dextromethorphan. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes and interactions of dextromethorphan with its protein targets at an atomic level.
One study utilized molecular docking and MD simulations to explore the interaction of dextromethorphan with the non-structural protein 6 (NSP6) of SARS-CoV-2, a protein that interacts with sigma receptors. nih.gov The computational analysis revealed that the binding of dextromethorphan leads to structural destabilization and increased conformational dynamics of the protein. nih.gov
While specific and detailed public-domain computational studies focusing on the SAR of dextromethorphan at NMDA and sigma-1 receptors are not abundant, the principles of these methods are highly applicable. Such studies could be used to:
Develop and refine pharmacophore models for dextromethorphan's activity at its various targets.
Predict the binding affinities and modes of novel dextromethorphan analogs.
Elucidate the molecular basis for the stereoselectivity observed between dextromethorphan and levomethorphan.
Guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
These computational approaches, when integrated with experimental data, can significantly accelerate the drug discovery and development process for new therapeutic agents based on the dextromethorphan scaffold.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical chemistry of dextromethorphan (B48470) hydrochloride, providing robust methods for its separation, identification, and quantification in both pharmaceutical formulations and biological samples. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. High-Performance Liquid Chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques in this context, offering high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of dextromethorphan hydrochloride. Its versatility is demonstrated through various modes of operation, including reversed-phase and normal-phase chromatography, each suited for different analytical challenges. HPLC methods are extensively used for quality control of pharmaceutical products and for quantifying the compound in complex mixtures.
Reversed-phase HPLC is the most common mode used for the analysis of dextromethorphan. This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, and a polar mobile phase. Dextromethorphan, being a moderately hydrophobic compound, is well-retained and separated using this approach. Ultraviolet (UV) detection is frequently employed, with monitoring typically performed at or near the absorbance maximum of dextromethorphan, around 280 nm. nih.govijpsnonline.comscispace.com
A validated HPLC-UV method for dextromethorphan hydrobromide in syrup used an RP-18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) (70:30 v/v) containing sodium docusate (B154912) as an ion-pairing agent, with detection at 280 nm. scispace.com Another method for determining dextromethorphan and its metabolite dextrorphan (B195859) in urine used a C18 column with a mobile phase of methanol, acetonitrile, and 0.5% w/v ammonium (B1175870) acetate (B1210297) (10:10:80) adjusted to pH 2.8, demonstrating good resolution and linearity. researchgate.net The selection of the stationary phase, mobile phase composition (including organic modifier content and pH), and flow rate are critical parameters that are optimized to achieve efficient separation from other components and impurities. For instance, one study achieved separation on a C18 column (250 mm × 4.0 mm, 5 µm) with a gradient mobile phase and UV detection at 270 nm. rjptonline.orgresearchgate.net
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Matrix | Reference |
|---|---|---|---|---|---|
| RP-18 (250 mm × 4 mm, 5 µm) | Acetonitrile/Methanol (70:30 v/v) with sodium docusate and ammonium nitrate, pH 3.4 | 1.0 | 280 | Syrup | scispace.com |
| C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Acetonitrile:0.5% w/v Ammonium Acetate (10:10:80), pH 2.8 | 1.0 | Not Specified | Urine | researchgate.net |
| Phenyl (25 cm × 0.46 cm, 5 µm) | 10 mM Potassium Phosphate-Acetonitrile (45:55), pH 4.0 | Not Specified | 280 | Urine | nih.gov |
While less common than RP-HPLC for dextromethorphan analysis, normal-phase liquid chromatography (NP-LC) offers an alternative separation mechanism. This technique employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. A validated NP-LC method was developed for the simultaneous analysis of dextromethorphan hydrobromide, pseudoephedrine hydrochloride, chlorpheniramine (B86927) maleate, and paracetamol in tablet formulations. nih.gov The separation was achieved using a mobile phase of methanol and phosphate (B84403) buffer (90:10, v/v) at a flow rate of 1.0 mL/min, with detection at 220 nm. nih.gov This method demonstrated good linearity for dextromethorphan hydrobromide in the range of 0.075–0.225 mg/ml, with a correlation coefficient (r²) of 0.992 and an average recovery of 98.6%. nih.gov Another method utilized a silica gel column coated with cellulose-tri(4-methylbenzoate) and a mobile phase of n-hexane-ethanol-diethylamine to separate dextromethorphan from its enantiomer, levomethorphan. google.com
Dextromethorphan is frequently formulated in combination with other active pharmaceutical ingredients (APIs) in cough and cold remedies. lcms.cz This necessitates the development of specific and robust analytical methods capable of simultaneously quantifying all components in a single chromatographic run. RP-HPLC is overwhelmingly the technique of choice for this purpose.
Method development involves optimizing chromatographic conditions to resolve dextromethorphan from other APIs such as analgesics (acetaminophen), decongestants (phenylephrine hydrochloride, pseudoephedrine hydrochloride), antihistamines (chlorpheniramine maleate, triprolidine (B1240482) hydrochloride), and expectorants (guaifenesin). rjptonline.orghelixchrom.comijprajournal.com For example, a gradient RP-HPLC method was developed to simultaneously estimate dextromethorphan hydrobromide, phenylephrine (B352888) hydrochloride, and triprolidine hydrochloride in a liquid dosage form using a C18 column and UV detection at 270 nm. rjptonline.orgresearchgate.net Another RP-HPLC method successfully quantified dextromethorphan hydrobromide and quinidine (B1679956) sulphate in a capsule dosage form using an isocratic mobile phase of phosphate buffer (pH 4.5) and methanol (55:45 v/v) with detection at 234 nm. semanticscholar.org The retention times for dextromethorphan and quinidine were 3.6 and 5.5 minutes, respectively. semanticscholar.org
| Co-Analyzed Compounds | Stationary Phase | Mobile Phase Details | Detection | Reference |
|---|---|---|---|---|
| Phenylephrine HCl, Triprolidine HCl | C18 (250 mm × 4.0 mm, 5 µm) | Gradient mixture of two mobile phases | PDA at 270 nm | rjptonline.org |
| Pseudoephedrine HCl, Chlorpheniramine Maleate, Paracetamol | Not Specified (Normal Phase) | Methanol and Phosphate Buffer (90:10, v/v) | UV at 220 nm | nih.gov |
| Promethazine HCl | C8 (250 × 4.6 mm, 5 μm) | Acetonitrile/Water with Sodium Lauryl Sulfate and Ammonium Nitrate, pH 2.0 | UV at 280 nm | ijpsnonline.com |
| Quinidine Sulphate | ODS C18 (250mm X 4.6 mm, 5 μm) | Phosphate buffer (pH 4.5): Methanol (55: 45 v/v) | UV at 234 nm | semanticscholar.org |
| Guaifenesin, Chlorpheniramine Maleate | C18 (250x4.6mm, 5µm) | Methanol:Acetonitrile:0.025M Phosphate buffer (45:25:30 v/v/v), pH 5.5 | UV at 265 nm | ijprajournal.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of dextromethorphan and its metabolites. This method combines the separation power of LC with the mass analysis capabilities of MS/MS, allowing for very low detection limits and high specificity, which is particularly crucial for complex biological matrices.
LC-MS/MS is the gold standard for quantifying dextromethorphan and its primary metabolites—dextrorphan, 3-hydroxymorphinan, and 3-methoxymorphinan—in biological fluids like plasma and urine. nih.govnih.govnih.gov These analyses are vital for pharmacokinetic studies and for phenotyping studies of cytochrome P450 enzymes (CYP2D6 and CYP3A), which are responsible for dextromethorphan metabolism. nih.govnih.gov
Sample preparation typically involves protein precipitation for plasma samples or enzymatic hydrolysis for urine samples to release conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govnih.govfishersci.com A highly selective LC-MS/MS method for dextromethorphan and its metabolite dextrorphan in rat plasma used protein precipitation with acetonitrile, followed by separation on a C18 column. nih.gov The method was linear over the range of 1-500 ng/mL for dextromethorphan, with a lower limit of quantitation (LLOQ) of 1 ng/mL for both compounds. nih.gov Another study developed a sensitive LC-MS/MS assay for dextromethorphan and three of its metabolites in human urine, which was linear from 5.00 to 500 ng/ml for the parent compound. nih.gov Similarly, an assay for human plasma achieved an LLOQ of 0.01 ng/mL for dextromethorphan. nih.gov These methods exhibit excellent precision, with intra- and inter-day relative standard deviations typically below 15%, and high accuracy. nih.govnih.gov
| Matrix | Analytes | Sample Preparation | Linearity Range (Dextromethorphan) | LLOQ (Dextromethorphan) | Reference |
|---|---|---|---|---|---|
| Rat Plasma | Dextromethorphan, Dextrorphan | Protein Precipitation | 1-500 ng/mL | 1 ng/mL | nih.gov |
| Human Urine | Dextromethorphan, Dextrorphan, 3-Methoxymorphinan, 3-Hydroxymorphinan | Enzymatic Hydrolysis, Liquid-Liquid Extraction | 5-500 ng/mL | 5 ng/mL | nih.gov |
| Human Plasma | Dextromethorphan, Dextrorphan, Chlorphenamine | Liquid-Liquid Extraction | 0.01-5 ng/mL | 0.01 ng/mL | nih.gov |
| Rat Plasma | Dextromethorphan, Dextrorphan | Solid Phase Extraction (SPE) | 0.1-100 ng/mL | 0.1 ng/mL | fishersci.com |
Compound Index
| Compound Name |
|---|
| 3-Hydroxymorphinan |
| 3-Methoxymorphinan |
| Acetaminophen |
| Acetonitrile |
| Ammonium Acetate |
| Ammonium Nitrate |
| Chlorpheniramine Maleate |
| Dextromethorphan |
| This compound |
| Dextrorphan |
| Diethylamine |
| Ethanol |
| Guaifenesin |
| Levomethorphan |
| Methanol |
| n-Hexane |
| Paracetamol |
| Phenylephrine Hydrochloride |
| Phosphate |
| Potassium Phosphate |
| Promethazine Hydrochloride |
| Pseudoephedrine Hydrochloride |
| Quinidine Sulphate |
| Sodium Docusate |
| Sodium Lauryl Sulfate |
| Triprolidine Hydrochloride |
Spectrophotometric Methods
Spectrophotometric methods are widely used for the analysis of dextromethorphan in pharmaceutical preparations due to their simplicity, speed, and cost-effectiveness.
UV-Visible spectrophotometry is a straightforward analytical technique based on the absorption of ultraviolet or visible light by the analyte. For dextromethorphan hydrobromide, the maximum absorbance (λmax) is consistently observed at approximately 278 nm in various solvents, including 0.1N HCl and ethanol. soeagra.comijpsdronline.cominnovareacademics.in This method is linear over a concentration range of 5.0-30.0 µg/ml and has been validated for the determination of dextromethorphan in bulk and pharmaceutical dosage forms like lozenges and chewable tablets. ijpsdronline.com The simplicity of this method makes it suitable for routine quality control analysis. ijpsdronline.com
Table 4: UV-Vis Spectrophotometry Data for Dextromethorphan HBr
| Parameter | Value |
|---|---|
| λmax | 278 nm |
| Solvent Example | 0.1N HCl |
| Linearity Range | 5.0-30.0 µg/ml |
This information is based on a study validating a UV spectrophotometric method for dextromethorphan estimation. ijpsdronline.com
Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectra by calculating the first, second, or higher-order derivatives of the absorbance spectrum. This method can be used to eliminate background interference and resolve mixtures of compounds with overlapping spectra.
A first-derivative spectrophotometry method has been developed for the specific determination of dextromethorphan HBr and bromhexine (B1221334) HCl in tablets, utilizing a zero-crossing and peak-to-base measurement at 234 nm. nih.gov Second and third derivative spectrophotometric methods have also been established for the determination of dextromethorphan hydrobromide in pharmaceutical preparations, with measurements taken at various peak-to-base and peak-to-peak wavelengths. tjpsj.org
The double divisor ratio spectra derivative method is a more advanced approach for analyzing ternary mixtures. A study aimed to determine the levels of dextromethorphan hydrobromide, doxylamine (B195884) succinate, and pseudoephedrine hydrochloride in a tablet dosage form using this technique. researchgate.net The selected wavelength for the determination of dextromethorphan in this ternary mixture was 277.0 nm. researchgate.net This method successfully resolves the complex overlapping spectra of the three compounds. researchgate.net
Ratio Difference Spectrophotometry is a novel technique used for the analysis of multi-component mixtures with overlapping spectra. The fundamental principle of this method is that the difference in amplitude between two points on the ratio spectrum is directly proportional to the concentration of the component of interest, independent of the interfering components.
This method has been successfully applied for the quantitative analysis of a three-drug combination of dextromethorphan HBr, guaifenesin, and diphenhydramine (B27) HCl in tablet form. innovareacademics.in The analysis involves dividing the spectrum of the mixture by the standard spectrum of one of the components. innovareacademics.in The maximum wavelength for dextromethorphan HBr in this study was found to be 278 nm. innovareacademics.in The method proved to be accurate, with an average percent accuracy of 99.60% for dextromethorphan HBr in dosage forms. innovareacademics.in This demonstrates the capability of ratio difference spectrophotometry to resolve complex pharmaceutical mixtures without prior separation steps. innovareacademics.in
Electrochemical Methods
Electrochemical methods provide a powerful alternative for the determination of this compound, offering simplicity, high sensitivity, and cost-effectiveness. researchgate.net These techniques include potentiometry and voltammetry. researchgate.netresearchgate.net
Potentiometric ion-selective electrodes (ISEs) have been successfully developed for the selective determination of dextromethorphan in pharmaceutical products. nih.gov These sensors typically consist of a poly(vinyl chloride) (PVC) matrix membrane containing an electroactive material and a plasticizing solvent. nih.govresearchgate.net
The core of these sensors is the formation of a stable ion-association complex between the positively charged dextromethorphan cation and a large counter-ion. nih.govresearchgate.net Researchers have successfully used ion-exchangers like reineckate (B100417) salt or phosphomolybdic acid as the electroactive material to form these complexes. nih.gov The resulting ion-pair is dispersed within a PVC matrix plasticized with mediators such as dioctylphthalate or dibutylsebacate. nih.gov
These electrodes exhibit a Nernstian or near-Nernstian response to the concentration of dextromethorphan over a wide range. nih.govresearchgate.net They demonstrate good stability, fast response times, and high selectivity for dextromethorphan over other organic and inorganic cations, including opiate alkaloids. nih.gov The operational pH range for these sensors is typically between 2.5 and 6.5. nih.gov The performance of these sensors makes them suitable for direct potentiometry and standard addition methods in quality control laboratories. nih.gov
| Electroactive Material | Plasticizer | Linear Range (M) | Detection Limit (M) | Slope (mV/decade) | pH Range |
|---|---|---|---|---|---|
| Reineckate Salt | Dioctylphthalate | 5.0 x 10⁻⁵ - 1.0 x 10⁻³ | 1.0 x 10⁻⁶ | 54.4 | 2.5 - 6.5 |
| Phosphomolybdic Acid | Dioctylphthalate | 5.0 x 10⁻⁵ - 1.0 x 10⁻³ | 1.0 x 10⁻⁶ | 59.5 | 2.5 - 6.5 |
| Phosphomolybdic Acid | Dibutylsebacate | 5.0 x 10⁻⁵ - 1.0 x 10⁻³ | 1.0 x 10⁻⁶ | 57.2 | 2.5 - 6.5 |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Inter-Individual Variability
Physiologically-based pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For dextromethorphan, PBPK models are particularly valuable for investigating the significant inter-individual variability observed in its pharmacokinetics. uni-saarland.denih.gov
The primary source of this variability is the extensive metabolism of dextromethorphan by the cytochrome P450 2D6 (CYP2D6) enzyme. uni-saarland.defrontiersin.org The gene for CYP2D6 is highly polymorphic, leading to different enzyme activity levels among individuals, who can be classified into poor, intermediate, extensive, or ultrarapid metabolizers. frontiersin.orglivermetabolism.com
A whole-body PBPK model for dextromethorphan and its metabolites, dextrorphan and dextrorphan O-glucuronide, has been developed to predict the effects of these drug-gene interactions. uni-saarland.denih.gov These models integrate physicochemical data of the compounds with physiological information of the human body and specific data on enzyme kinetics. nih.gov By incorporating genetic information about an individual's CYP2D6 activity score, the model can accurately describe and predict plasma concentrations of dextromethorphan and its metabolites. uni-saarland.denih.gov
The key applications and findings from PBPK modeling of dextromethorphan include:
Predicting Pharmacokinetics: The model can accurately simulate plasma concentration-time profiles following intravenous or oral administration. nih.govnih.gov
Investigating Inter-Individual Variability: The model helps explain the wide variability in drug concentrations even within the same CYP2D6 activity score group by allowing for the characterization of individual enzyme activity (kcat values). nih.gov
Genotype-Phenotype Association: The model can be used to predict an individual's metabolic phenotype based on their CYP2D6 genotype, helping to understand the risk of genotype-phenotype mismatches. frontiersin.org
Drug-Gene Interaction Studies: The model serves as a powerful tool to predict the impact of CYP2D6-related drug-gene interactions on dextromethorphan's pharmacokinetics. uni-saarland.de
Ultimately, these PBPK models provide a mechanistic framework to understand and quantify the sources of pharmacokinetic variability, serving as a prototype for other drugs that are substrates of the CYP2D6 enzyme. uni-saarland.de
Novel Therapeutic Targets and Investigational Pharmacological Avenues Preclinical Focus
Exploration of NMDA Receptor Antagonists as Neuroplastogens
Dextromethorphan (B48470) functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. plos.orgnih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Dextromethorphan's low-affinity antagonism suggests it may modulate receptor activity without the significant side effects associated with high-affinity antagonists. plos.org
Recent research has categorized certain NMDA antagonists, including dextromethorphan, as "neuroplastogens". These are compounds capable of inducing rapid and sustained neuroplastic changes, which could be therapeutically beneficial for conditions like depression. This neuroplastogenic activity is thought to be driven by the modulation of glutamate (B1630785) pathways, leading to downstream effects on synaptic function and structure.
| Target Receptor | Binding Affinity (Ki/IC50) | Mechanism of Action | Potential Therapeutic Implication |
| NMDA Receptor | 0.5 µM - 2 µM nih.gov | Non-competitive antagonist | Neuroprotection, Modulation of Neuroplasticity |
This table summarizes the interaction of Dextromethorphan with the NMDA receptor based on preclinical data.
Sigma-1 Receptor Agonism for Neurodegenerative Conditions (e.g., Alzheimer's Disease mechanisms)
Dextromethorphan is also a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.govnih.gov The activation of sigma-1 receptors is associated with a range of neuroprotective effects, including the modulation of calcium signaling, reduction of oxidative stress, and regulation of neuronal survival pathways.
In the context of neurodegenerative conditions like Alzheimer's disease, sigma-1 receptor agonism by dextromethorphan is a significant area of investigation. Preclinical models suggest that this activity may counteract pathological processes associated with the disease. For instance, agonism at this receptor has been shown to play a crucial role in dextromethorphan's therapeutic effects, which can be reversed by sigma-1 antagonists. nih.gov Furthermore, dextromethorphan has been observed to inhibit the release of pro-inflammatory cytokines from microglia, a key aspect of neuroinflammation in Alzheimer's disease. nih.gov
| Target Receptor | Binding Affinity (Ki) | Mechanism of Action | Potential Therapeutic Implication |
| Sigma-1 Receptor | 142 nM - 652 nM nih.gov | Agonist | Neuroprotection, Anti-neuroinflammation |
This table outlines the interaction of Dextromethorphan with the Sigma-1 receptor as indicated by preclinical findings.
NADPH Oxidase as a Target for Anti-oxidative Strategies
Preclinical studies have identified dextromethorphan as an inhibitor of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in various cell types, including microglia in the central nervous system. nih.govnih.gov By inhibiting this enzyme, dextromethorphan can significantly reduce oxidative stress, a major contributor to cellular damage in a wide range of pathologies.
The mechanism of this inhibition involves preventing the translocation of essential NADPH oxidase subunits, such as p47phox, to the cell membrane, which is a critical step in enzyme activation. nih.gov This anti-oxidative action has been demonstrated in various preclinical models. For example, in animal models of Parkinson's disease, dextromethorphan's neuroprotective effect was shown to be dependent on its ability to inhibit NADPH oxidase. nih.gov Similarly, in models of vascular stress, dextromethorphan reduced angiotensin II-induced ROS production and NADPH oxidase activation in aortic endothelial cells. plos.org
Modulation of Inflammatory Signal Transduction Pathways (e.g., NF-κB)
Dextromethorphan has been shown to exert anti-inflammatory effects by modulating key signal transduction pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Research indicates that dextromethorphan can suppress the activation of the NF-κB signaling cascade. Specifically, it has been found to abrogate the IKK-IκBα-NF-κB pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription. This mechanism underlies the observed reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-17 in various preclinical models of inflammation.
Rational Design of Combinatorial Therapies
Augmenting Dextromethorphan Bioavailability via CYP2D6 Inhibition (e.g., Quinidine)
The therapeutic potential of dextromethorphan is often limited by its rapid and extensive first-pass metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This leads to low systemic bioavailability of the parent compound. A rational therapeutic strategy to overcome this limitation is the co-administration of a potent CYP2D6 inhibitor.
Quinidine (B1679956), at sub-therapeutic doses for its antiarrhythmic effects, serves as a potent inhibitor of CYP2D6. When administered with dextromethorphan, quinidine significantly increases the plasma concentration and prolongs the half-life of dextromethorphan. Preclinical and clinical studies have demonstrated that this combination can lead to an approximately 20-fold increase in dextromethorphan exposure compared to when it is administered alone. This enhanced bioavailability allows for sustained therapeutic concentrations of dextromethorphan in the central nervous system.
| Combination | Inhibitor | Target Enzyme | Pharmacokinetic Effect on Dextromethorphan |
| Dextromethorphan / Quinidine | Quinidine | CYP2D6 | ~20-fold increase in plasma exposure |
This table details the pharmacokinetic interaction between Dextromethorphan and Quinidine.
Combinations with Other Pharmacologically Active Agents (e.g., Bupropion)
Another example of a rationally designed combinatorial therapy involves pairing dextromethorphan with bupropion (B1668061). nih.gov Bupropion is an antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor. Crucially for this combination, bupropion is also a potent inhibitor of the CYP2D6 enzyme.
By inhibiting CYP2D6, bupropion significantly increases the bioavailability of dextromethorphan, similar to the effect of quinidine. This inhibition extends the half-life of dextromethorphan from approximately 4 hours to about 22 hours, allowing for sustained exposure to its therapeutic effects. This combination leverages the distinct pharmacological actions of both compounds: the neuroplastogenic and neuromodulatory effects of dextromethorphan are enhanced by the antidepressant and CYP2D6-inhibiting properties of bupropion, creating a synergistic therapeutic approach. nih.gov
| Combination | Active Agent / Inhibitor | Target Enzyme | Pharmacokinetic Effect on Dextromethorphan |
| Dextromethorphan / Bupropion | Bupropion | CYP2D6 | Increases half-life from ~4 hrs to ~22 hrs |
This table describes the pharmacokinetic synergy between Dextromethorphan and Bupropion.
Deuterium (B1214612) Substitution for Enhanced Metabolic Stability
The metabolic landscape of dextromethorphan is predominantly shaped by the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, which mediates its O-demethylation to the active metabolite, dextrorphan (B195859). This metabolic pathway is a critical determinant of the compound's pharmacokinetic profile and can be a source of inter-individual variability due to genetic polymorphisms in the CYP2D6 gene. In preclinical research, a key strategy to enhance the metabolic stability of dextromethorphan has been the substitution of hydrogen atoms with their heavier isotope, deuterium, at specific metabolically labile sites.
This approach is grounded in the kinetic isotope effect, a phenomenon where the presence of a heavier isotope at a bond involved in the rate-determining step of a reaction leads to a slower reaction rate. In the case of dextromethorphan, replacing the hydrogen atoms on the O-methyl group with deuterium (a process known as deuteration) strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov Consequently, the enzymatic cleavage of this bond by CYP2D6 is decelerated, leading to a reduced rate of metabolism. nih.gov
Preclinical investigations have explored this concept through the study of deuterated analogs of dextromethorphan, such as D3-dextromethorphan. These studies aim to create a molecule that retains the pharmacological activity of the parent compound but exhibits a more favorable pharmacokinetic profile, characterized by reduced clearance and prolonged exposure. The intended outcome is to increase the systemic levels of dextromethorphan itself, potentially enhancing its therapeutic effects that are independent of its metabolite, dextrorphan.
Detailed research findings from preclinical studies comparing the pharmacokinetic profiles of dextromethorphan and its deuterated counterparts have provided evidence for the enhanced metabolic stability imparted by deuterium substitution. For instance, in a study by Sorrentino et al. (2022), the in vivo pharmacokinetic properties of dextromethorphan and D3-dextromethorphan were evaluated in mice. The results demonstrated a marked difference in the metabolic fate of the two compounds.
Below are interactive data tables summarizing the preclinical pharmacokinetic parameters of dextromethorphan and D3-dextromethorphan, as well as their respective metabolites, from the aforementioned study.
Table 1: Comparative Pharmacokinetics of Dextromethorphan and D3-Dextromethorphan in Mice
This table presents the pharmacokinetic parameters of the parent compounds.
| Compound | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Dextromethorphan | 0.25 | 150 | 180 | 1.5 |
| D3-Dextromethorphan | 0.5 | 250 | 450 | 2.5 |
Table 2: Comparative Pharmacokinetics of Dextrorphan and D3-Dextrorphan in Mice
This table presents the pharmacokinetic parameters of the primary metabolites.
| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Dextrorphan | 0.5 | 800 | 1200 | 2.0 |
| D3-Dextrorphan | 1.0 | 400 | 800 | 3.0 |
The preclinical data strongly support the hypothesis that deuterium substitution is a viable strategy for enhancing the metabolic stability of dextromethorphan. By attenuating the rate of CYP2D6-mediated metabolism, deuteration leads to a shift in the pharmacokinetic profile, favoring higher and more sustained plasma concentrations of the parent drug. This novel therapeutic avenue holds promise for developing dextromethorphan-based therapies with improved pharmacokinetic properties, potentially leading to more consistent therapeutic effects and a reduced reliance on co-administered metabolic inhibitors.
Research Gaps and Future Academic Directions
Elucidation of Undefined Molecular Mechanisms of Action
While dextromethorphan (B48470) is well-known for its activity as an NMDA receptor antagonist and sigma-1 receptor agonist, recent research has unveiled a broader spectrum of molecular interactions that are not yet fully defined. A significant area of future investigation lies in its anti-inflammatory and immunomodulatory effects. Studies have shown that dextromethorphan can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-17A. taylorandfrancis.comnih.gov The underlying mechanisms appear to involve the inhibition of key signaling pathways, including nuclear factor-kappaB (NF-κB) and c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1). wikipedia.org Further research is needed to fully elucidate how dextromethorphan modulates these pathways and to identify its direct molecular targets within the inflammatory cascade. A deeper understanding of these anti-inflammatory properties could pave the way for its application in a range of inflammatory and autoimmune disorders. taylorandfrancis.com
Comprehensive Pharmacological Characterization of Minor Metabolites
The in vivo activity of dextromethorphan is significantly influenced by its extensive metabolism, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov While the primary metabolite, dextrorphan (B195859), has been well-studied, the pharmacological profiles of minor metabolites remain largely uncharacterized. Future research should focus on a comprehensive characterization of these compounds, including 3-methoxymorphinan and 3-hydroxymorphinan. nih.gov
Preliminary studies have indicated that these minor metabolites are not inert. For instance, 3-methoxymorphinan has been shown to possess local anesthetic properties. wikipedia.orgnih.gov More compellingly, 3-hydroxymorphinan has demonstrated potent neuroprotective and neurotrophic effects in preclinical models of Parkinson's disease, seemingly without the neuropsychotoxic side effects associated with dextromethorphan itself. nih.govnih.gov This metabolite appears to exert its effects through glia-dependent mechanisms, including the promotion of neurotrophic factor gene expression in astroglia and the reduction of reactive microgliosis. nih.gov A thorough investigation into the receptor binding profiles, functional activities, and potential therapeutic applications of these and other minor metabolites is a critical next step.
| Metabolite | Observed Pharmacological Effects | Potential Research Directions |
|---|---|---|
| 3-Methoxymorphinan | Local anesthetic effects wikipedia.orgnih.gov | Investigation of ion channel interactions; assessment of potential as a topical or regional analgesic. |
| 3-Hydroxymorphinan | Potent neuroprotective and neurotrophic effects; reduced reactive microgliosis nih.govnih.gov | Elucidation of specific neurotrophic factor pathways; preclinical evaluation for neurodegenerative diseases. |
Advanced In Vitro and In Vivo Models for Mechanistic Studies
To further dissect the novel mechanisms of dextromethorphan and its metabolites, the development and application of advanced preclinical models are essential. Traditional cell culture and animal models have been instrumental, but more sophisticated systems are needed to accurately recapitulate human physiology and disease states.
For in vitro studies, the use of human-derived cells, co-culture systems, and three-dimensional (3D) organoids can provide more relevant insights. For example, recent studies have utilized live 3D organotypic human lung tissue cultures to investigate the anti-fibrotic potential of dextromethorphan. In the context of neuroprotection, advanced models could include human induced pluripotent stem cell (iPSC)-derived neurons and glia to study disease-specific mechanisms and patient-specific responses.
In vivo, the use of genetically modified animal models can help to identify the specific targets and pathways through which dextromethorphan exerts its effects. For instance, rodent models of Parkinson's disease, such as the MPTP model, have been crucial in demonstrating the neuroprotective effects of the metabolite 3-hydroxymorphinan. nih.gov Future studies could employ models with specific gene knockouts or knock-ins to validate the role of pathways like NF-κB in the anti-inflammatory actions of dextromethorphan.
Development of Predictive Models for Receptor Occupancy and Brain Concentrations
A significant challenge in the clinical application of dextromethorphan is the high inter-individual variability in its pharmacokinetics, largely due to genetic polymorphisms in the CYP2D6 enzyme. nih.gov This variability makes it difficult to predict patient response and optimize dosing. The development of robust, predictive models is a key research priority.
Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool in this regard. Recent efforts have focused on creating whole-body PBPK models for dextromethorphan and its major metabolites. wikipedia.org These models integrate data on drug absorption, distribution, metabolism, and elimination to simulate plasma concentration-time profiles under various conditions, including different CYP2D6 genotypes.
Future research should aim to refine these PBPK models by incorporating more detailed information on transporter proteins and tissue-specific metabolism. A crucial extension of these models will be the integration of pharmacokinetic data with pharmacodynamic models to predict receptor occupancy in the central nervous system. By estimating the unbound drug concentration in the brain and correlating it with in vitro receptor affinity data, these models could predict the degree of target engagement for key receptors like the NMDA and sigma-1 receptors. Such models would be invaluable for personalizing treatment and guiding the development of new therapeutic applications.
Exploration of Stereoselective Pharmacology Beyond Primary Metabolites
Dextromethorphan is the dextrorotatory (+) enantiomer of the morphinan (B1239233) class. Its levorotatory counterpart, levomethorphan, exhibits classic opioid agonist properties. This stark stereoselectivity in pharmacological action underscores the importance of considering stereochemistry in all aspects of dextromethorphan research.
While the differential effects of dextromethorphan and levomethorphan are well-documented, the stereoselective pharmacology of its metabolites is a nascent field of inquiry. Future research should systematically evaluate the enantiomers of dextromethorphan's metabolites. For example, it has been shown that the dextrorotatory stereoisomer of the metabolite 3-hydroxymorphinan is responsible for its neuroprotective effects, whereas its levorotatory enantiomer, norlevorphanol, is an opioid analgesic. nih.gov This finding highlights the potential for metabolites to have distinct and stereospecific pharmacological profiles.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dextromethorphan hydrochloride (DXM HCl) in multi-component pharmaceutical formulations?
- Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection is widely used for simultaneous quantification of DXM HCl alongside other active ingredients (e.g., pseudoephedrine, diphenhydramine). A typical protocol involves a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, with a flow rate of 1.0 mL/min and detection at 220 nm . This method resolves peak overlaps and ensures specificity in complex matrices.
Q. What are the common impurities in this compound, and how are they characterized?
- Methodological Answer : Impurities include enantiomers (e.g., ent-3-methoxymorphinan) and oxidation byproducts (e.g., 3-methoxy-N-methylmorphinan N-oxide). Pharmacopeial standards (USP/EP) require reversed-phase HPLC with charged aerosol detection (CAD) for impurity profiling. Column: C18, 250 mm × 4.6 mm; mobile phase: gradient of ammonium acetate (pH 5.0) and methanol .
Q. How is this compound typically extracted and isolated from biological samples for pharmacokinetic studies?
- Methodological Answer : Liquid-liquid extraction (LLE) using dichloromethane:isopropanol (9:1) at alkaline pH (adjusted with 0.1 M NaOH) is effective. Post-extraction, samples are reconstituted in methanol and analyzed via LC-MS/MS with a deuterated internal standard (e.g., dextromethorphan-d3) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMDA receptor binding affinity values for this compound?
- Methodological Answer : Discrepancies arise from assay variations (e.g., radioligand type, receptor subtype specificity). Standardize protocols using [³H]MK-801 binding assays in cortical neuron cultures under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., ketamine) and validate results via electrophysiological patch-clamp recordings .
Q. What experimental designs address the confounding effects of cytochrome P450 2D6 (CYP2D6) polymorphism on DXM HCl metabolism in clinical trials?
- Methodological Answer : Stratify participants by CYP2D6 phenotype (poor, intermediate, extensive metabolizers) using genotyping (e.g., TaqMan SNP assays). Employ crossover designs with controlled dosing intervals (e.g., 48-hour washout) and quantify metabolites (dextrorphan) via UPLC-MS to correlate pharmacokinetic variability .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of DXM HCl efficacy in neuropathic pain studies?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro data from blood-brain barrier (BBB) permeability assays (e.g., MDCK-MDR1 cell monolayers). Parameterize models using unbound brain-to-plasma ratios (Kp,uu) derived from microdialysis in rodent models .
Q. What strategies mitigate interference from excipients in spectrophotometric analysis of DXM HCl in syrups?
- Methodological Answer : Apply derivative spectrophotometry (second-order) to eliminate baseline shifts caused by sugars (e.g., sorbitol). Optimize wavelength pairs (e.g., 278 nm and 290 nm) and validate via standard addition methods to recover >98% of spiked DXM HCl .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on DXM HCl’s efficacy in cough suppression versus placebo?
- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., double-blind RCTs, standardized cough challenge protocols). Use Cochrane risk-of-bias tools to assess study quality and perform subgroup analyses by dosage (15–30 mg) and formulation (immediate vs. extended-release) .
Q. What statistical approaches reconcile variability in DXM HCl’s neuroprotective effects across preclinical studies?
- Methodological Answer : Apply mixed-effects modeling to account for interspecies differences (rodent vs. primate) and dose-response heterogeneity. Include covariates like animal age, ischemia-reperfusion time, and biomarker endpoints (e.g., glutamate levels) .
Tables for Key Methodological Parameters
| Parameter | Analytical Method | Conditions | Reference |
|---|---|---|---|
| Impurity Profiling | Reversed-phase HPLC-CAD | Column: C18, 250 mm × 4.6 mm; Mobile phase: Ammonium acetate (pH 5.0)/methanol gradient | |
| Multi-Component Quantification | HILIC-UV | Mobile phase: Acetonitrile:phosphate buffer (70:30); Detection: 220 nm | |
| CYP2D6 Phenotyping | TaqMan SNP Assay | Target SNPs: 2850C>T, 4180G>C; PCR conditions: 95°C (10 min), 40 cycles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
